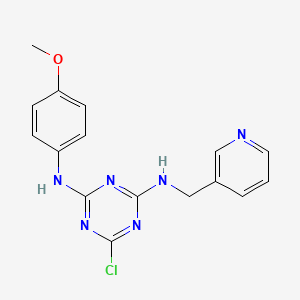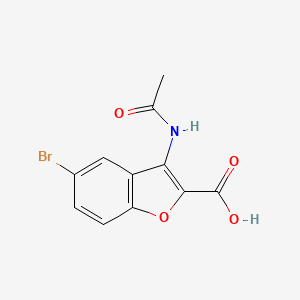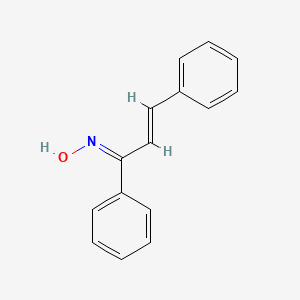
6-chloro-N-(4-methoxyphenyl)-N'-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-Chloro-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]-N-(3-pyridylmethyl)amine is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a chloro group, a methoxyaniline moiety, and a pyridylmethylamine group. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]-N-(3-pyridylmethyl)amine typically involves the nucleophilic substitution reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 4-methoxyaniline and 3-pyridylmethylamine. The reaction is carried out in a suitable solvent, such as acetonitrile or dimethylformamide, under controlled temperature conditions. The reaction proceeds through the stepwise replacement of chlorine atoms in the triazine ring by the nucleophiles, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]-N-(3-pyridylmethyl)amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group in the triazine ring can be replaced by other nucleophiles, such as amines, thiols, and alcohols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, and primary or secondary amines are commonly used. The reaction is typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.
Oxidation: Aldehydes or carboxylic acids derived from the methoxy group.
Reduction: Amines derived from the reduction of nitro groups.
Scientific Research Applications
N-[4-Chloro-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]-N-(3-pyridylmethyl)amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-chloro-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]-N-(3-pyridylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. Alternatively, it can function as a ligand that modulates receptor activity by binding to the receptor and altering its conformation. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-Chloro-6-(3-chloro-4-methoxyanilino)-1,3,5-triazin-2-yl]-N-[2-(1-cyclohexen-1-yl)ethyl]amine
- **4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
Uniqueness
N-[4-Chloro-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]-N-(3-pyridylmethyl)amine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. The presence of the methoxyaniline and pyridylmethylamine groups enhances its potential for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C16H15ClN6O |
|---|---|
Molecular Weight |
342.78 g/mol |
IUPAC Name |
6-chloro-2-N-(4-methoxyphenyl)-4-N-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H15ClN6O/c1-24-13-6-4-12(5-7-13)20-16-22-14(17)21-15(23-16)19-10-11-3-2-8-18-9-11/h2-9H,10H2,1H3,(H2,19,20,21,22,23) |
InChI Key |
ZWEYTFLCDDCGLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CN=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-tert-butylphenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11106378.png)
![4,6-dimethyl-1-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11106384.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B11106391.png)
![3-[(2-Aminophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B11106398.png)
acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11106406.png)


![4,4'-{[4-(hexyloxy)phenyl]methanediyl}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11106436.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-9H-fluorene-9-carbohydrazide](/img/structure/B11106441.png)
![4-bromo-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11106442.png)
![N-[4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B11106445.png)

![N,N'-bis{(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene}biphenyl-4,4'-diamine](/img/structure/B11106449.png)
![N-(2-Methylphenyl)-N-{2-oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]ethyl}methanesulfonamide](/img/structure/B11106455.png)
